σ₁ Receptor Binding Affinity: Azepane Ring Outperforms Piperidine by 2.9-fold with 3.3-fold Greater σ₁/σ₂ Selectivity
In a systematic structure–affinity relationship study of spirocyclic σ₁ receptor ligands, replacing the piperidine ring with an azepane ring while keeping all other structural features constant increased σ₁ receptor affinity 2.9-fold (Ki from 1.2 nM to 0.42 nM) and improved selectivity over σ₂ receptors 3.3-fold (from 45-fold to 150-fold) [1]. The azepane analog 23a represents one of the highest-affinity σ₁ ligands reported in that series.
| Evidence Dimension | σ₁ receptor binding affinity (Ki) and σ₁/σ₂ selectivity ratio |
|---|---|
| Target Compound Data | Ki(σ₁) = 0.42 nM; σ₁/σ₂ selectivity = 150-fold (azepane analog 23a) |
| Comparator Or Baseline | Ki(σ₁) = 1.2 nM; σ₁/σ₂ selectivity = 45-fold (piperidine analog 5a) |
| Quantified Difference | 2.9-fold lower Ki (higher affinity); 3.3-fold greater selectivity |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine; human σ₁ and σ₂ receptors; data reported as mean Ki values. |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting σ₁ receptors, the azepane carbonyl chloride provides access to a chemotype that cannot be matched by piperidine-derived building blocks; the 3-fold affinity gain and superior selectivity directly reduce the risk of later-stage attrition due to off-target σ₂ effects.
- [1] Weber, K., et al. Synthesis and structure-affinity relationships of spirocyclic σ₁ receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 2024, 280, 116981. View Source
